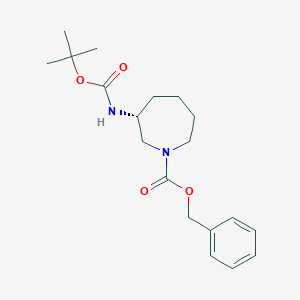
Benzyl (R)-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl-protected amine, and an azepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
化学反应分析
Types of Reactions
Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azepane ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the benzyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can mimic natural substrates, allowing the compound to act as an inhibitor or activator of specific biological pathways.
相似化合物的比较
Similar Compounds
Benzyl ®-3-aminoazepane-1-carboxylate: Lacks the tert-butoxycarbonyl protection.
Benzyl ®-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate: Contains a piperidine ring instead of an azepane ring.
Uniqueness
Benzyl ®-3-((tert-butoxycarbonyl)amino)azepane-1-carboxylate is unique due to the combination of the benzyl group, tert-butoxycarbonyl-protected amine, and azepane ring. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
分子式 |
C19H28N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-16-11-7-8-12-21(13-16)18(23)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22)/t16-/m1/s1 |
InChI 键 |
ASNFOEOVOJGNPL-MRXNPFEDSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCN(C1)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCCN(C1)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
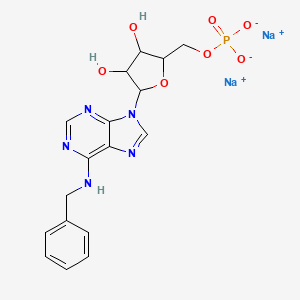
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
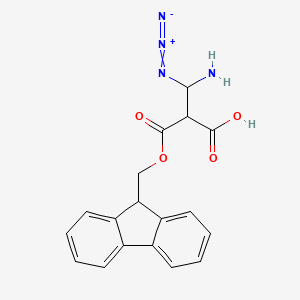
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
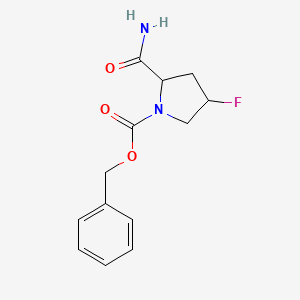
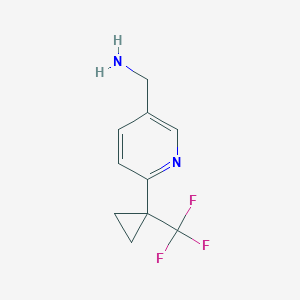

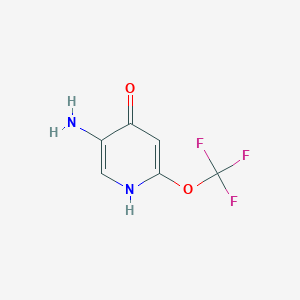
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-{[(4-fluorophenyl)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B14799628.png)
